molecular formula C14H11NO4 B2381527 Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate CAS No. 1799412-38-6

Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate

Cat. No.: B2381527
CAS No.: 1799412-38-6
M. Wt: 257.245
InChI Key: FEVFGFGOJUFMOF-UHFFFAOYSA-N
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Description

Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate is a chemical compound with the molecular formula C14H11NO4 and a molecular weight of 257.25 g/mol It is characterized by the presence of a benzo[d][1,3]dioxole group attached to a picolinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate typically involves the esterification of 5-(benzo[d][1,3]dioxol-5-yl)picolinic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(benzo[d][1,3]dioxol-5-yl)benzoate
  • Methyl 5-(benzo[d][1,3]dioxol-5-yl)nicotinate
  • Methyl 5-(benzo[d][1,3]dioxol-5-yl)isonicotinate

Uniqueness

Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzo[d][1,3]dioxole group with a picolinate moiety makes it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 5-(1,3-benzodioxol-5-yl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-17-14(16)11-4-2-10(7-15-11)9-3-5-12-13(6-9)19-8-18-12/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVFGFGOJUFMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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